![molecular formula C14H14F3N7O2 B6953644 2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B6953644.png)
2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of an appropriate hydrazine derivative with a nitrile under acidic conditions to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to improve efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
This compound is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the piperazine ring. Similar compounds may include other tetrazole derivatives or compounds with similar functional groups. the combination of these features in this particular compound sets it apart and may contribute to its unique properties and applications.
Comparison with Similar Compounds
2-(Tetrazol-1-yl)acetic acid
2-(Tetrazol-1-yl)ethanol
3-(Trifluoromethyl)pyridine derivatives
Piperazine derivatives
This comprehensive overview highlights the significance of 2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
2-(tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N7O2/c15-14(16,17)11-7-18-2-1-10(11)13(26)23-5-3-22(4-6-23)12(25)8-24-9-19-20-21-24/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVQTMPDFCKUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=NN=N2)C(=O)C3=C(C=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6953568.png)
![5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B6953576.png)
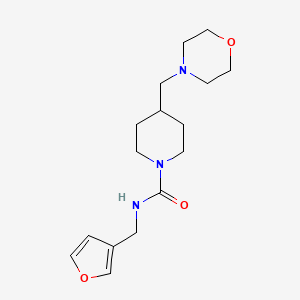
![(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6953603.png)
![1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B6953608.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B6953611.png)
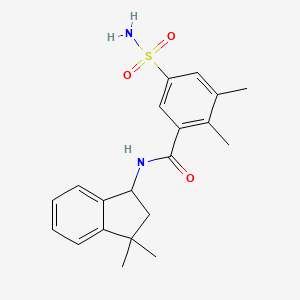
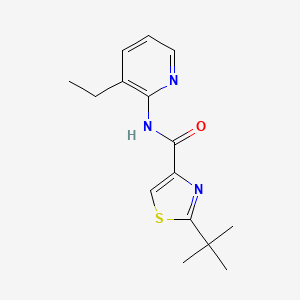
![1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]pentane-1,4-dione](/img/structure/B6953626.png)
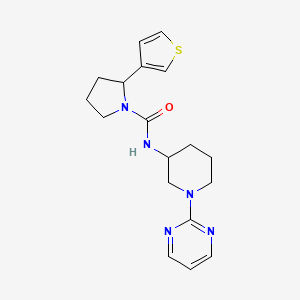
![N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B6953650.png)
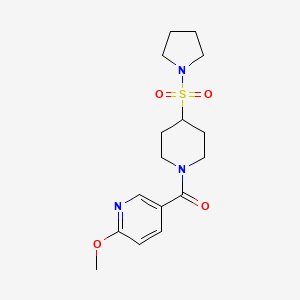
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)propanamide](/img/structure/B6953663.png)
![7-[3-fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B6953664.png)
